4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
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Description
The compound is a complex organic molecule with multiple functional groups, including a furan ring, a thioxothiazolidinone ring, and a benzoic acid moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and their reactivity. The furan ring, thioxothiazolidinone ring, and benzoic acid moiety could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anticancer Applications
Several studies have highlighted the potential of thioxothiazolidin-4-one derivatives and related compounds in cancer therapy. These compounds exhibit significant anticancer activities through various mechanisms, including inhibiting tumor growth, tumor-induced angiogenesis, and inducing apoptosis in cancer cells. For instance, derivatives have shown to reduce tumor volume, cell number, and enhance the life span in mouse models bearing Ehrlich Ascites Tumor (EAT), demonstrating strong antiangiogenic effects and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010). Additionally, certain compounds bearing the thioxothiazolidinone moiety have shown moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the critical role of substituted aryl rings in enhancing anticancer properties (Chandrappa et al., 2009).
Antimicrobial Applications
Research has also explored the antimicrobial potential of these compounds. For example, derivatives of 4-thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungal species, suggesting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).
Properties
IUPAC Name |
4-[3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17(21-14-8-6-13(7-9-14)19(25)26)10-11-22-18(24)16(29-20(22)28)5-1-3-15-4-2-12-27-15/h1-9,12H,10-11H2,(H,21,23)(H,25,26)/b3-1+,16-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXNFDBNBQCSY-TZWKYVIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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